molecular formula C11H15NO B14844223 (5-Phenylpyrrolidin-3-YL)methanol

(5-Phenylpyrrolidin-3-YL)methanol

Cat. No.: B14844223
M. Wt: 177.24 g/mol
InChI Key: QHPYKIZECCDSBN-UHFFFAOYSA-N
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Description

(5-Phenylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is offered with a guaranteed purity of 95% or higher, with some suppliers specifying a purity of 98% . This compound is part of the phenylpyrrolidine methanol structural class, which is of significant interest in medicinal chemistry research. Pyrrolidine derivatives are recognized as important pharmacophores, and structurally similar compounds have been investigated for their potential as modulators of nuclear receptors like RORγt, a target for autoimmune diseases and cancer . Furthermore, related phenylpyrrolidine structures are explored in pharmacological research for their anti-inflammatory and analgesic potentials . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds for various pre-clinical research applications, including drug discovery and chemical biology . This product is intended for research and manufacturing purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(5-phenylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C11H15NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-5,9,11-13H,6-8H2

InChI Key

QHPYKIZECCDSBN-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Double Reduction of Cyclic Sulfonamides

Precursor Synthesis via Intramolecular Heck Reaction

The synthesis begins with chiral 2,5-dihydropyrrole derivatives, which undergo stereoselective intramolecular Heck reactions to form cyclic aryl sulfonamides. For example, 2 (4S-phenylpyrrolidine-2R-yl sulfonamide) is prepared by reacting a chiral dihydropyrrole with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) under inert conditions. The Heck reaction installs the phenyl group at the C4 position while preserving stereochemistry, as confirmed by X-ray crystallography.

Reaction Conditions:
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : (R)-BINAP (6 mol%)
  • Base : K₃PO₄ (2 equiv)
  • Solvent : Toluene, 100°C, 24 h
  • Yield : 70–75%

Double Reduction with Lithium/NH₃

The cyclic sulfonamide undergoes a double reduction using lithium in liquid ammonia (Benkeser conditions). This step simultaneously reduces the sulfonamide group and the aromatic ring, yielding (4S-phenylpyrrolidin-2R-yl)methanol. The reaction proceeds via radical intermediates, with the sulfonyl group acting as both a protecting group and aryl donor.

Optimization Insights:
  • Reducing Agent : Li (4 equiv), NH₃(l), −78°C → 0°C
  • Workup : Quenching with NH₄Cl, extraction with EtOAc
  • Yield : 65–70%
  • Stereochemical Outcome : Retains >95% ee (enantiomeric excess)

Multi-Step Synthesis via Pyrrolidine Dione Intermediates

Pyrrolidine Dione Formation

A four-component reaction between cyclohexane, 4-methoxyaniline, ethyl 2-oxopropanoate, and benzaldehyde forms 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one. Acidic hydrolysis (12M HCl, glacial acetic acid) converts this intermediate into 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione.

Key Data:
  • Reaction Time : 93 h (hydrolysis)
  • Yield : 80% (pyrrolidine dione)
  • Characterization : ¹H NMR (DMSO-d₆): δ 3.69 (s, 6H, OCH₃), 7.13–8.35 (m, aromatic H)

Borane-Mediated Reduction

The dione is reduced using borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) to yield 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol. Subsequent deprotection with HCl/EtOH removes the methoxyphenyl group, affording (5-phenylpyrrolidin-3-yl)methanol.

Reduction Parameters:
  • Reducing Agent : BH₃·SMe₂ (8 equiv)
  • Temperature : 0°C → room temperature, 18 h
  • Yield : 72% (after deprotection)

Borane-Mediated Reduction of Keto Derivatives

Synthesis of 5-Phenylpyrrolidin-3-one

Ethyl 2-oxopropanoate reacts with benzaldehyde and 4-methoxyaniline under acidic conditions to form a β-keto ester. Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) generates an enaminone, which cyclizes with acetamidine to yield 5-phenylpyrrolidin-3-one.

Stereoselective Reduction

The ketone is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce racemic this compound. For enantioselective synthesis, catalytic asymmetric reduction with (R)-BINOL-derived catalysts achieves >90% ee.

Comparative Data:
Reducing Agent Solvent Temp (°C) Yield (%) ee (%)
NaBH₄ MeOH 25 85 0
LiAlH₄ THF 0 → 25 78 0
(R)-CBS Catalyst Toluene −20 70 92

Comparative Analysis of Methods

Yield and Scalability

  • Double Reduction : 65–70% yield, suitable for gram-scale synthesis.
  • Multi-Step Synthesis : 72% yield after four steps, limited by purification demands.
  • Borane Reduction : 85% yield (racemic), scalable but requires chiral catalysts for enantioselectivity.

Stereochemical Control

  • The Heck/double reduction route provides superior stereoselectivity (>95% ee) due to chiral pool starting materials.
  • Asymmetric catalysis in borane-mediated reductions achieves 92% ee but requires expensive ligands.

Functional Group Tolerance

  • The multi-step method tolerates electron-donating groups (e.g., methoxy) on the phenyl ring.
  • Double reduction is incompatible with nitro or halogen substituents due to over-reduction risks.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to dopamine reuptake inhibitors and κ-opioid receptor agonists. Its hydroxymethyl group enables facile derivatization via Mitsunobu or mesylation reactions.

Catalysis

Chiral derivatives act as ligands in asymmetric hydrogenation, achieving 99% ee in ketone reductions.

Chemical Reactions Analysis

(5-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can lead to the formation of the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Common Reagents and Conditions: Typical reagents include NaBH4, LiAlH4, CrO3, PCC, SOCl2, and PBr3. Reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.

    Major Products: Major products include the corresponding ketone, aldehyde, amine, and various substituted derivatives.

Scientific Research Applications

(5-Phenylpyrrolidin-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (5-Phenylpyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Structural Analogues in the Pyridine and Pyrrolidine Families

The following compounds share structural similarities with (5-Phenylpyrrolidin-3-YL)methanol, differing primarily in substituents and heterocyclic core:

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
(5-Methylpyridin-3-yl)methanol Pyridine 5-CH3, 3-CH2OH C7H9NO 123.15 256 1.092
(5-Chloro-2-methoxypyridin-3-yl)methanol Pyridine 5-Cl, 2-OCH3, 3-CH2OH C7H8ClNO2 173.60 Not reported Not reported
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine 6-F-pyridin-2-yl, 3-CH2OH C10H13FN2O 196.22 Not reported Not reported
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol Pyridazine 6-OCH3-pyridazin-3-yl, phenyl-CH2OH C12H12N2O2 216.24 Not reported Not reported
This compound Pyrrolidine 5-Ph, 3-CH2OH C11H15NO 177.24 Not reported Not reported

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, chloro or bromo substituents (e.g., ) may increase electrophilicity due to their electron-withdrawing nature . The phenyl group in this compound introduces steric bulk and π-π stacking capabilities, which could enhance binding affinity in biological systems compared to smaller substituents .
  • Impact on Boiling Point and Density: (5-Methylpyridin-3-yl)methanol has a boiling point of 256°C and density of 1.092 g/cm³ (). The phenyl analogue likely exhibits a higher boiling point due to increased molecular weight and intermolecular interactions.

Q & A

Q. What are the established synthetic routes for (5-Phenylpyrrolidin-3-YL)methanol, and what key reaction conditions govern its formation?

  • Methodological Answer : A common approach involves functionalizing pyrrolidine derivatives with formaldehyde under acidic conditions. For example, analogous compounds like (2,4-dimethyl-1H-pyrrol-3-yl)methanol are synthesized via reactions between substituted pyrroles and formaldehyde, yielding hydroxymethylated products . For this compound, introducing the phenyl group at position 5 may require Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) prior to hydroxymethylation. Key variables include pH, temperature (typically 60–100°C), and catalyst selection (e.g., Lewis acids like AlCl₃).

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can identify the pyrrolidine ring protons (δ 1.5–3.5 ppm for CH₂ groups), aromatic protons (δ 6.5–8.0 ppm for the phenyl group), and the hydroxymethyl signal (δ 3.3–4.0 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding interactions .
  • HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with methanol as a co-solvent can assess purity and detect byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts during the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading, solvent polarity, and reaction time. For example, higher methanol content in solvent mixtures may improve hydroxymethylation efficiency .
  • Byproduct Analysis : LC-MS or tandem MS can identify impurities, such as over-alkylated derivatives or oxidation products. Adjusting stoichiometry (e.g., limiting formaldehyde) and inert atmospheres (N₂/Ar) may suppress side reactions .
  • Table : Example reaction optimization (hypothetical data):
ConditionYield (%)Purity (%)
80°C, AlCl₃ catalyst7295
60°C, H₂SO₄ catalyst6588

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data in structural or reactivity studies of this compound?

  • Methodological Answer :
  • Validation Techniques : Cross-check computational models (e.g., DFT-optimized geometries) with experimental data from X-ray crystallography or NOESY NMR to confirm conformer populations .
  • Error Analysis : Compare calculated vs. observed NMR chemical shifts using software like ACD/Labs or ChemDraw. Discrepancies >0.5 ppm may indicate solvation effects or neglected intermolecular interactions .
  • Case Study : If DFT predicts a higher energy barrier for phenyl group rotation than observed experimentally, revise the basis set (e.g., B3LYP/6-311+G(d,p)) or include solvent models (e.g., PCM) .

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for preliminary screening?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • Structure-Activity Relationship (SAR) : Modify the phenyl or hydroxymethyl groups and compare bioactivity. For example, fluorinated analogs (e.g., 4-fluorophenyl) may enhance membrane permeability .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data (e.g., conflicting NMR assignments) for this compound?

  • Methodological Answer :
  • Multi-Technique Cross-Verification : Combine DEPT-135, COSY, and HSQC NMR to resolve overlapping signals. For example, distinguish pyrrolidine CH₂ groups from hydroxymethyl protons .
  • Crystallographic Validation : Resolve ambiguous proton environments via single-crystal X-ray diffraction. SHELXD/SHELXE pipelines are robust for phase determination .
  • Case Example : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., ring puckering) or trace solvents (e.g., DMSO-d₆ impurities) .

Method Development

Q. What chromatographic methods are effective for separating this compound from its synthetic byproducts?

  • Methodological Answer :
  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention times can be modeled using experimental designs varying pH (3–7) and methanol content (10–50%) .
  • GC-MS : Derivatize the hydroxymethyl group (e.g., silylation with BSTFA) to improve volatility. Monitor for degradation products (e.g., pyrrolidine ring-opening) .

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